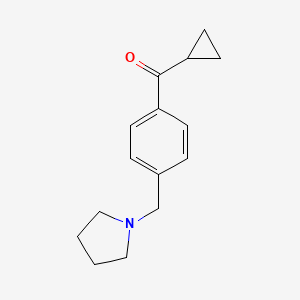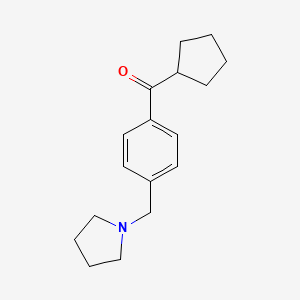
3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898763-39-8 . Its IUPAC name is (3,5-difluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . The molecular weight of this compound is 330.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H20F2N2O . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Metabolism and Environmental Impact
Benzophenone compounds, including variations like 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, are primarily known for their use in sunscreen and other cosmetic products. A study focusing on the metabolism of Benzophenone-3 (BP-3) by rat and human liver microsomes highlighted the estrogenic and anti-androgenic activities of its metabolites. It also emphasized the need to understand the environmental impact of such compounds, as they are found in aquatic environments and can affect water quality and human health (Watanabe et al., 2015).
Photocatalytic Degradation
Research into photocatalytic degradation of Benzophenone-3 (BP-3), which shares a structural similarity with 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, has been conducted to address its presence in the environment. Studies using PbO/TiO2 and Sb2O3/TiO2 photocatalysts have demonstrated effective degradation mechanisms for BP-3, which could be applicable to similar benzophenone derivatives (Wang et al., 2019).
Water Treatment Processes
The potential impact of benzophenone derivatives, including 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, on water treatment processes has been explored. A study on the oxidation of BP-3 during water treatment with ferrate(VI) provided insights into effective removal strategies. This research is crucial in understanding how benzophenone derivatives react during water treatment and the formation of by-products (Yang & Ying, 2013).
Biological and Health Effects
The presence of benzophenone derivatives in human plasma and urine has raised concerns about their biological and health effects. Studies have documented the percutaneous absorption and excretion of benzophenone compounds, such as BP-3, after topical application, which could provide insights into the effects of similar compounds like 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone (Janjua et al., 2008).
Chemical Stability and Reactivity
The chemical stability and reactivity of benzophenone derivatives have been investigated through various studies. For instance, research on the fluorination of aryl ketone hydrazones, which can include benzophenone structures, provided insights into the reactivity and potential applications of these compounds in different fields (Patrick & Flory, 1984).
Propriétés
IUPAC Name |
(3,5-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSGHYFBCJNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642999 |
Source


|
| Record name | (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898763-39-8 |
Source


|
| Record name | (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)



